1-(2-iodoethyl)adamantane
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Overview
Description
1-(2-Iodoethyl)adamantane is an organic compound derived from adamantane, a highly symmetrical polycyclic cage molecule Adamantane itself is known for its unique structural properties, including high stability and rigidity
Mechanism of Action
Target of Action
For instance, amantadine, an adamantane derivative, is known to target the M2 protein, an ion channel in the membrane of the influenza A virus . The exact target of 1-(2-iodoethyl)adamantane remains to be elucidated.
Mode of Action
For example, amantadine blocks the M2 ion channel of the influenza A virus, preventing the virus from replicating . The specific interaction of this compound with its target(s) is yet to be determined.
Biochemical Pathways
For instance, amantadine is known to influence the viral replication pathway of the influenza A virus . The specific pathways affected by this compound remain to be elucidated.
Pharmacokinetics
For instance, amantadine is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine . The specific ADME properties of this compound remain to be elucidated.
Result of Action
For instance, amantadine is known to prevent the replication of the influenza A virus, leading to a decrease in viral load . The specific effects of this compound remain to be elucidated.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(2-iodoethyl)adamantane are not fully explored. Adamantane derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some adamantane derivatives have shown cytotoxicity effects on certain cell lines
Molecular Mechanism
Adamantane derivatives have been shown to exert effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Metabolic Pathways
Adamantane derivatives are known to undergo phase I and phase II metabolic reactions
Preparation Methods
The synthesis of 1-(2-iodoethyl)adamantane typically involves the functionalization of adamantane through halogenation and subsequent substitution reactions. One common method includes the reaction of adamantane with iodine and a suitable halogenating agent under controlled conditions to introduce the iodoethyl group. Industrial production methods often utilize radical or carbocation intermediates to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-(2-Iodoethyl)adamantane undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be replaced by other nucleophiles, leading to the formation of different substituted adamantane derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield products with altered functional groups.
Addition Reactions: The presence of the iodoethyl group allows for addition reactions with various reagents, forming new carbon-carbon or carbon-heteroatom bonds
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(2-Iodoethyl)adamantane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties .
Comparison with Similar Compounds
1-(2-Iodoethyl)adamantane can be compared with other adamantane derivatives, such as:
1-Aminoadamantane (Amantadine): Known for its antiviral properties.
1-Hydroxyadamantane: Used in the synthesis of various pharmaceuticals.
1-Bromoethyladamantane: Similar in structure but with different reactivity and applications.
The uniqueness of this compound lies in its enhanced reactivity due to the presence of the iodoethyl group, making it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
75014-39-0 |
---|---|
Molecular Formula |
C12H19I |
Molecular Weight |
290.2 |
Purity |
95 |
Origin of Product |
United States |
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